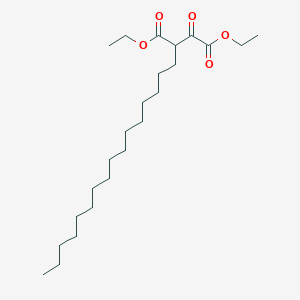
Diethyl 2-hexadecyl-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-hexadecyl-3-oxobutanedioate is an organic compound with the molecular formula C22H40O5 It is a derivative of butanedioic acid, where two ethyl groups and a hexadecyl group are attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecyl-3-oxobutanedioate can be synthesized through the alkylation of diethyl malonate with a hexadecyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hexadecyl-3-oxobutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-hexadecyl-3-oxobutanedioate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-hexadecyl-3-oxobutanedioate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition and substitution reactions.
Lipid Interactions: The long alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxobutanedioate: A simpler analog without the long alkyl chain.
Diethyl 2-decyl-3-oxobutanedioate: Similar structure with a shorter alkyl chain.
Uniqueness
Diethyl 2-hexadecyl-3-oxobutanedioate is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and lipid solubility .
Properties
CAS No. |
42065-58-7 |
|---|---|
Molecular Formula |
C24H44O5 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
diethyl 2-hexadecyl-3-oxobutanedioate |
InChI |
InChI=1S/C24H44O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23(26)28-5-2)22(25)24(27)29-6-3/h21H,4-20H2,1-3H3 |
InChI Key |
SFKXFSUPLYQWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


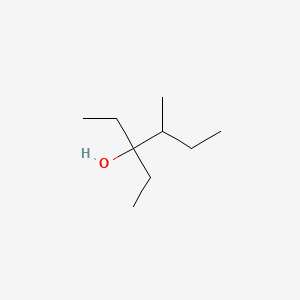
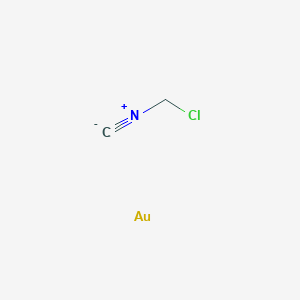
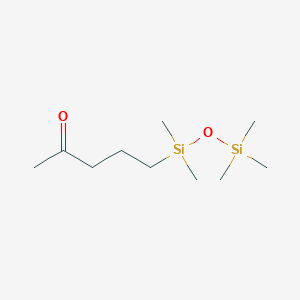
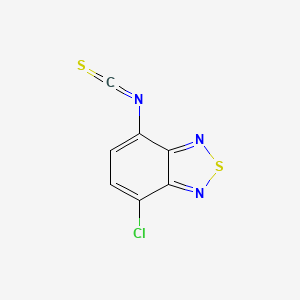
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
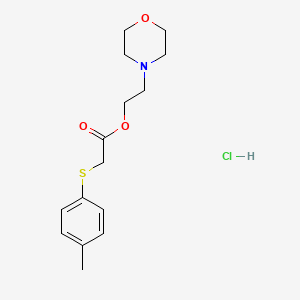
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
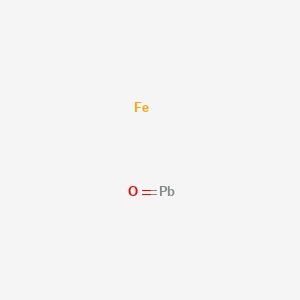
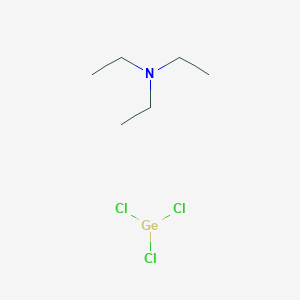

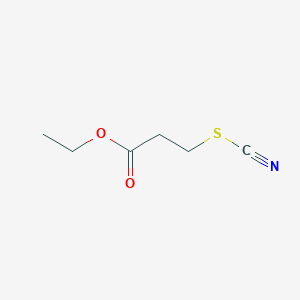
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

